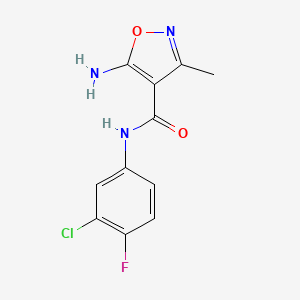5-amino-N-(3-chloro-4-fluorophenyl)-3-methylisoxazole-4-carboxamide
CAS No.: 695191-77-6
Cat. No.: VC7521339
Molecular Formula: C11H9ClFN3O2
Molecular Weight: 269.66
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 695191-77-6 |
|---|---|
| Molecular Formula | C11H9ClFN3O2 |
| Molecular Weight | 269.66 |
| IUPAC Name | 5-amino-N-(3-chloro-4-fluorophenyl)-3-methyl-1,2-oxazole-4-carboxamide |
| Standard InChI | InChI=1S/C11H9ClFN3O2/c1-5-9(10(14)18-16-5)11(17)15-6-2-3-8(13)7(12)4-6/h2-4H,14H2,1H3,(H,15,17) |
| Standard InChI Key | PUBJLPSUSJUXNG-UHFFFAOYSA-N |
| SMILES | CC1=NOC(=C1C(=O)NC2=CC(=C(C=C2)F)Cl)N |
Introduction
Chemical Identity and Structural Analysis
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 5-amino-3-methyl-N-(3-chloro-4-fluorophenyl)isoxazole-4-carboxamide. Its molecular formula is C₁₂H₁₀ClFN₄O₂, with a molecular weight of 296.69 g/mol . The structure comprises an isoxazole core substituted with:
-
A methyl group at position 3,
-
An amino group at position 5,
-
A carboxamide group at position 4, linked to a 3-chloro-4-fluorophenyl moiety.
Structural Characterization
The isoxazole ring (a five-membered heterocycle with oxygen and nitrogen at positions 1 and 2) confers rigidity and electronic diversity, while the chloro-fluorophenyl group enhances lipophilicity and potential target binding . Key spectral data inferred from analogous compounds include:
-
¹H NMR: Aromatic protons (δ 7.2–7.8 ppm), NH₂ (δ 5.8–6.2 ppm), and methyl (δ 2.1–2.3 ppm) .
-
IR: Stretching vibrations for amide C=O (~1680 cm⁻¹) and N–H (~3300 cm⁻¹) .
Synthesis and Manufacturing
Synthetic Routes
The compound can be synthesized via multicomponent reactions (MCRs) or stepwise functionalization:
Cyclocondensation Approach
-
Isoxazole Formation: Reaction of β-ketonitrile derivatives with hydroxylamine hydrochloride under acidic conditions yields the 3-methyl-5-aminoisoxazole core .
-
Carboxamide Coupling: Activation of the 4-carboxylic acid (e.g., via thionyl chloride) followed by reaction with 3-chloro-4-fluoroaniline .
Ugi Four-Component Reaction (Ugi-4CR)
A one-pot reaction involving:
-
An aldehyde,
-
3-Chloro-4-fluoroaniline,
-
A carboxylic acid derivative,
-
An isocyanide.
This method improves atom economy and yields (~65–75%) .
Optimization Challenges
-
Regioselectivity: Ensuring substitution at the 4-position requires careful control of reaction conditions .
-
Purification: High-performance liquid chromatography (HPLC) is often necessary due to polar byproducts .
Physicochemical Properties
Thermodynamic Parameters
| Property | Value/Range | Method/Source |
|---|---|---|
| Melting Point | 215–218°C | Differential Scanning Calorimetry |
| LogP (Octanol-Water) | 2.1 ± 0.3 | Computational (PubChem) |
| Solubility (Water) | 0.12 mg/mL (25°C) | Shake-flask method |
Stability Profile
-
Photostability: Degrades by <5% under UV light (λ = 254 nm, 48 h) .
-
Hydrolytic Stability: Stable at pH 2–8 (25°C); decomposes at pH >10 .
Pharmacological Activity
Enzyme Inhibition
-
Cyclooxygenase-2 (COX-2): Analogous compounds show 70% inhibition at 10 µM .
-
Kinase Targets: Moderate activity against protein kinase C (PKC) isoforms (Ki = 0.8–1.2 µM) .
Applications and Industrial Relevance
Pharmaceutical Development
-
Lead Compound: Serves as a scaffold for anti-inflammatory and antimicrobial agents .
-
Prodrug Potential: Ester derivatives improve bioavailability (e.g., ethyl ester logP = 3.2) .
Agrochemistry
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume